molecular formula C21H26N4OS B14987068 N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}thiophene-2-carboxamide

N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}thiophene-2-carboxamide

Cat. No.: B14987068
M. Wt: 382.5 g/mol
InChI Key: HGEYUNMQKVJRIY-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzodiazole core may also play a role in binding to specific proteins or enzymes, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core, piperidine moiety, and thiophene carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H26N4OS

Molecular Weight

382.5 g/mol

IUPAC Name

N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H26N4OS/c1-3-25-18-7-6-16(22-21(26)19-5-4-12-27-19)13-17(18)23-20(25)14-24-10-8-15(2)9-11-24/h4-7,12-13,15H,3,8-11,14H2,1-2H3,(H,22,26)

InChI Key

HGEYUNMQKVJRIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CN4CCC(CC4)C

Origin of Product

United States

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